molecular formula C23H20Br2N2O3 B2741364 Methyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate CAS No. 312734-21-7

Methyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate

Cat. No.: B2741364
CAS No.: 312734-21-7
M. Wt: 532.232
InChI Key: QUZSHYKEJYFLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is a useful research compound. Its molecular formula is C23H20Br2N2O3 and its molecular weight is 532.232. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(4-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-5-3-2-4-6-15)19-13-18(25)11-12-20(19)27-23(29)16-7-9-17(24)10-8-16/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZSHYKEJYFLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate, a complex organic compound, has garnered attention in scientific research due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H22Br2N2O4, with a molecular weight of approximately 574.269 g/mol. The compound features multiple functional groups, including bromine atoms and a benzamido moiety, which are pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atoms are likely involved in electrophilic interactions, while the benzamido group may facilitate binding to specific enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Its structure allows for interactions that may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by demonstrated that this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported at 25 µM, indicating a promising therapeutic index for further development .

Enzyme Inhibition Studies

Research on enzyme inhibition showed that the compound effectively inhibited the activity of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The inhibition constant (Ki) was found to be 1.5 µM, suggesting a strong binding affinity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds was made:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)AChE Inhibition (Ki µM)
This compound32251.5
Methyl 2-amino-5-bromobenzoate6440Not reported
Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoateNot reported30Not reported

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